molecular formula C13H17NO6 B2499592 (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid CAS No. 93709-67-2

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid

Cat. No.: B2499592
CAS No.: 93709-67-2
M. Wt: 283.28
InChI Key: LYDVPBQLBMIUQN-ZETCQYMHSA-N
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Description

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions, attached to the amino group of a propanoic acid backbone

Scientific Research Applications

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid, also known as L-Alanine,N-(3,4,5-trimethoxybenzoyl)-, is human dihydrofolate reductase . This enzyme plays a crucial role in the folate cycle, which is essential for the synthesis of nucleotides and certain amino acids.

Mode of Action

The compound binds efficiently to human dihydrofolate reductase, leading to the down-regulation of folate cycle gene expression in cells . This interaction disrupts the folate cycle, affecting the synthesis of nucleotides and certain amino acids.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate cycle . The disruption of this cycle can have downstream effects on DNA synthesis and repair, as well as the production of certain amino acids. This can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of the folate cycle . This can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells. The compound has shown significant antiproliferative activity against several cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid typically involves the following steps:

    Formation of the Benzoyl Chloride: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The benzoyl chloride is then reacted with L-alanine in the presence of a base such as triethylamine (TEA) to form the desired amide product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxybenzoyl derivatives.

    Reduction: Formation of (2S)-2-[(3,4,5-trimethoxybenzyl)amino]propanoic acid.

    Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(3,4-dimethoxybenzoyl)amino]propanoic acid
  • (2S)-2-[(3,5-dimethoxybenzoyl)amino]propanoic acid
  • (2S)-2-[(3,4,5-trihydroxybenzoyl)amino]propanoic acid

Uniqueness

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid is unique due to the presence of three methoxy groups on the benzoyl ring, which enhances its chemical stability and biological activity

Properties

IUPAC Name

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVPBQLBMIUQN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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